molecular formula C11H26N2O2Si B2602624 2-((Triisopropylsilyl)oxy)acetohydrazide CAS No. 622373-93-7

2-((Triisopropylsilyl)oxy)acetohydrazide

Cat. No.: B2602624
CAS No.: 622373-93-7
M. Wt: 246.426
InChI Key: ZTLVGWHVXIRGFG-UHFFFAOYSA-N
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Description

The compound 2-((Triisopropylsilyl)oxy)acetohydrazide is a hydrazide derivative characterized by a triisopropylsilyl (TIPS) ether group linked to an acetohydrazide backbone. For example, compounds like 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide are synthesized via hydrazinolysis of ethyl esters with hydrazine hydrate in ethanol, forming intermediates for bioactive Schiff bases and heterocyclic derivatives . The TIPS group, known for steric protection and enhanced lipophilicity, could modulate solubility and stability in biological systems, though direct evidence for this specific derivative remains unexplored in the literature provided.

Properties

IUPAC Name

2-tri(propan-2-yl)silyloxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2O2Si/c1-8(2)16(9(3)4,10(5)6)15-7-11(14)13-12/h8-10H,7,12H2,1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLVGWHVXIRGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Triisopropylsilyl)oxy)acetohydrazide typically involves the reaction of triisopropylsilyl chloride with acetohydrazide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography

Biological Activity

Introduction

2-((Triisopropylsilyl)oxy)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H19N3O2SiC_9H_{19}N_3O_2Si, with a molecular weight of approximately 217.34 g/mol. The triisopropylsilyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC9H19N3O2SiC_9H_{19}N_3O_2Si
Molecular Weight217.34 g/mol
SolubilityLipophilic

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In a study utilizing carrageenan-induced paw edema in rats, this compound demonstrated a notable reduction in inflammation markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. In cell line studies involving human cancer cells (e.g., HeLa and A549), treatment with varying concentrations of this compound resulted in reduced cell viability. The compound appears to induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the precise mechanisms involved.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
  • Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective antimicrobial activity comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Activity in Animal Models

A study conducted on rats treated with carrageenan showed that administration of this compound at doses of 10 and 20 mg/kg significantly reduced paw edema by 45% compared to the control group. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 3: Anticancer Potential

In vitro assays using A549 lung cancer cells revealed that treatment with this compound at concentrations ranging from 1 to 50 µM led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-((Triisopropylsilyl)oxy)acetohydrazide with structurally or functionally related acetohydrazide derivatives, based on synthesis, structural features, and biological activities:

Table 1: Comparative Analysis of Acetohydrazide Derivatives

Compound Core Structure Key Features Synthesis Biological Activity References
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide Coumarin-linked Aromatic coumarin core with methyl and ketone groups. Hydrazinolysis of ethyl ester with hydrazine hydrate in ethanol. Antimicrobial, antioxidant, anticonvulsant, anti-Alzheimer activities.
2-((6-Chloropyridin-2-yl)oxy)acetohydrazide Pyridine-linked Chloropyridine ring enhances electronic communication. Green synthesis under reflux; characterized by SC-XRD and DFT studies. Potential material science applications due to non-covalent interactions.
2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)acetohydrazide Tetralin-linked Lipophilic tetralin moiety improves membrane permeability. Condensation with phenacyl bromides to form thiazole derivatives. Antifungal activity against Candida spp. (MIC: 0.0156–2 mg/mL).
2-((Quinolin-8-yl)oxy)acetohydrazide Quinoline-linked Quinoline’s aromaticity and basicity enhance binding to enzymes. Reflux of quinoline ester with hydrazine hydrate. Dual α-glycosidase and α-amylase inhibition for antidiabetic applications.
2-{[3-Cyano-6-(2-naphthyl)-4-phenylpyridin-2-yl]oxy}acetohydrazide Naphthyl-pyridine hybrid Bulky naphthyl group introduces steric hindrance. Hydrazinolysis of cyano-pyridine esters. Antimicrobial properties against bacterial and fungal pathogens.
N′-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide Coumarin-Schiff base hybrid Schiff base formation with α-tetralone enhances planarity and conjugation. Reflux of acetohydrazide with ketones/aldehydes in ethanol. Anti-Alzheimer activity via acetylcholinesterase inhibition.
2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide Pyrazole-linked Nitro group enhances electron-withdrawing effects. Substitution reactions on pyrazole cores. Anticonvulsant activity in maximal electroshock (MES) models.

Key Findings from Comparative Studies:

Structural Flexibility :

  • Coumarin-based derivatives (e.g., ) exhibit broad bioactivity due to the aromatic coumarin core, which facilitates π-π stacking and hydrogen bonding with biological targets. Substitutions at the hydrazide moiety (e.g., Schiff bases) further enhance potency .
  • Heterocyclic hybrids (e.g., pyridine, thiazole) introduce steric and electronic variations. For instance, the pyridine-linked derivative in showed unique electronic properties via DFT analysis, suggesting applications in material science .

Biological Performance: Antimicrobial Activity: Tetralin-thiazole hybrids () demonstrated significant antifungal activity against Candida spp., comparable to ketoconazole (MIC: 0.0156–2 mg/mL) . Central Nervous System (CNS) Activity: Coumarin-Schiff base derivatives () showed 71.94–77.96% anti-inflammatory inhibition (surpassing Celecoxib) and 67% protection against MES-induced seizures .

Synthetic Accessibility: Most derivatives are synthesized via hydrazinolysis or condensation reactions under reflux, with ethanol as a common solvent. Green synthesis methods (e.g., ) emphasize eco-friendly approaches .

Critical Notes on Limitations and Opportunities

  • Gaps in Data : The triisopropylsilyl variant remains underexplored in the provided evidence. Its predicted steric bulk and lipophilicity could offer unique pharmacokinetic advantages but require empirical validation.
  • SAR Insights : Substituents on the hydrazide moiety (e.g., arylidene groups in Schiff bases) critically influence bioactivity. For example, electron-withdrawing groups on isatin rings enhance anticonvulsant effects .
  • Computational Support : DFT and molecular docking studies (e.g., ) are pivotal for rational design, linking electronic properties to biological efficacy .

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